molecular formula C10H22NO5P B5004124 Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate

Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate

Cat. No.: B5004124
M. Wt: 267.26 g/mol
InChI Key: WYFHDYXZTIUTFW-UHFFFAOYSA-N
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Description

Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate is an organic compound with the molecular formula C9H20NO5P. It is a derivative of phosphonic acid and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters.

Scientific Research Applications

Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.

    Material Science: The compound is investigated for its role in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in the formation of stable intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with different alkoxy groups.

    Ethyl 2-(diethoxyphosphoryl)acetate: Similar but with an ethyl ester group instead of a methyl ester.

    Trimethyl phosphonoacetate: Another phosphonate ester with different substituents.

Uniqueness

Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-5-15-17(13,16-6-2)8-7-11(3)9-10(12)14-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFHDYXZTIUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN(C)CC(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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